Benzylmaleimide

Beschreibung

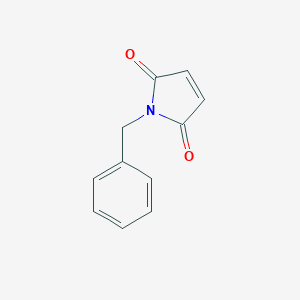

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRBAPNEJMFMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167511 | |

| Record name | N-Benzylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-26-1 | |

| Record name | Benzylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1631-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzylmaleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPL94A7TQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Benzylmaleimide and Derivatives

Classical Synthesis Routes to N-Benzylmaleimide

The traditional and most widely employed method for synthesizing N-Benzylmaleimide is a two-step process. This involves the initial formation of an intermediate, N-benzylmaleamic acid, followed by a dehydration and cyclization step to yield the final product.

Reaction of Benzylamine (B48309) with Maleic Anhydride (B1165640) (N-Benzylmaleamic Acid Formation)

The synthesis commences with the reaction between benzylamine and maleic anhydride, which readily combine to form N-benzylmaleamic acid. ijert.org This reaction is typically conducted by dissolving maleic anhydride in a suitable solvent, such as dimethylformamide (DMF), and then introducing benzylamine. ijert.org The reaction is often carried out at room temperature with stirring for a period of a few hours. ijert.org The high nucleophilicity of benzylamine facilitates an exothermic reaction with maleic anhydride, leading to the ring-opening of the anhydride and the formation of the maleamic acid intermediate. iosrjournals.org The resulting N-benzylmaleamic acid can then be isolated as a white solid by precipitation in cool water, followed by filtration and drying. ijert.org One reported procedure using DMF as a solvent achieved a 90% yield of N-benzylmaleamic acid. ijert.org

Dehydration-Cyclization to N-Benzylmaleimide

The subsequent and crucial step in the synthesis is the conversion of N-benzylmaleamic acid to N-Benzylmaleimide through dehydration and subsequent intramolecular cyclization. ijert.orgiosrjournals.orgsigmaaldrich.comorgsyn.orglookchem.com This transformation involves the removal of a water molecule to form the stable five-membered imide ring.

Catalytic methods are frequently employed to facilitate the dehydration-cyclization of N-benzylmaleamic acid. ijert.orgiosrjournals.org These catalysts promote the reaction, often allowing for milder conditions and improved efficiency. The use of a catalyst like sodium acetate (B1210297) in conjunction with a dehydrating agent is a common practice.

A variety of reagents can be utilized to effect the dehydration of N-benzylmaleamic acid. ijert.orgsigmaaldrich.comorgsyn.orglookchem.com Common dehydrating agents include concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅). ijert.org In one method, N-benzylmaleamic acid is treated with a mixture of concentrated H₂SO₄ and P₂O₅ in DMF, with the reaction mixture stirred for several hours at an elevated temperature, such as 65°C. ijert.org This process yielded N-Benzylmaleimide at 70%. ijert.org

Another widely used and effective method involves the use of acetic anhydride in the presence of a catalyst like anhydrous sodium acetate. orgsyn.org The maleanilic acid (an analog of N-benzylmaleamic acid) is heated with acetic anhydride and sodium acetate, leading to the formation of the corresponding N-substituted maleimide (B117702). orgsyn.org This method is advantageous as acetic anhydride also serves as the solvent in some procedures. iosrjournals.org

| Dehydration Reagent/System | Catalyst | Solvent | Temperature | Yield |

| Conc. H₂SO₄ and P₂O₅ | - | DMF | 65°C | 70% ijert.org |

| Acetic Anhydride | Sodium Acetate | Acetic Anhydride | Steam Bath | Not Specified orgsyn.org |

Optimized Synthetic Strategies for N-Benzylmaleimide Production

To meet the demands for high-quality N-Benzylmaleimide, particularly for applications in polymer synthesis, optimization of the synthetic process is crucial. azom.com This involves fine-tuning reaction conditions and purification methods to maximize both the yield and the purity of the final product. azom.comsigmaaldrich.com

Process Optimization for Enhanced Yield and Purity

Process optimization strategies focus on several key aspects of the synthesis. azom.com For the initial formation of N-benzylmaleamic acid, controlling the reaction temperature and the rate of addition of benzylamine can help to manage the exothermic nature of the reaction and prevent the formation of byproducts. iosrjournals.org

In the dehydration-cyclization step, the choice of dehydrating agent and catalyst, as well as the reaction temperature and time, are critical parameters to control. For instance, while strong acids like H₂SO₄ are effective, they can sometimes lead to side reactions or charring, impacting purity. The use of acetic anhydride with sodium acetate is often a milder and more controllable alternative. orgsyn.org

Purification techniques play a vital role in achieving high purity. Recrystallization from a suitable solvent, such as ethyl alcohol, is a common method to purify the crude N-Benzylmaleimide. ijert.org Column chromatography is another effective technique for removing unreacted starting materials and impurities. The purity of the final product is typically verified through analytical techniques such as melting point determination (literature value of 70°C), and spectroscopic methods like FT-IR and NMR to confirm the chemical structure and absence of contaminants. sigmaaldrich.com High-purity N-Benzylmaleimide is essential for its successful use in polymerization reactions, where impurities can adversely affect the polymer's properties.

| Parameter | Optimization Strategy | Goal |

| Reactant Addition | Controlled rate of benzylamine addition | Manage exothermicity, minimize byproducts iosrjournals.org |

| Dehydration Conditions | Choice of milder reagents (e.g., Ac₂O/NaOAc) | Improve control, reduce side reactions orgsyn.org |

| Purification | Recrystallization, Column Chromatography | Achieve high purity for polymerization ijert.org |

| Product Analysis | Melting Point, FT-IR, NMR | Verify purity and structure sigmaaldrich.com |

Scalability Considerations in N-Benzylmaleimide Synthesis

The industrial production of N-Benzylmaleimide often adapts established laboratory-scale synthetic routes, optimizing them for large-scale manufacturing. The primary method involves a two-step process: the reaction of maleic anhydride with benzylamine to form N-benzylmaleamic acid, which is then cyclized through dehydration to yield N-Benzylmaleimide.

For industrial applications, achieving high yield and purity is paramount. A one-step method has been developed for large-scale production, where the imidation reaction between maleic anhydride and an aniline (B41778) (such as benzylamine) occurs in a benzene (B151609) solvent with a mixed dehydration catalyst and an inhibitor. google.com This approach reportedly achieves purities greater than 98.5% and yields between 90-92%. google.com Key advantages of this scaled-up process include reduced reaction times and a simplified post-processing step that involves directly drying and recycling the solvent, which enhances yield and improves the operational environment. google.com Advanced purification techniques like recrystallization and chromatography are crucial in industrial settings to meet stringent purity requirements. The use of continuous flow reactors is also a common strategy to enhance efficiency and safety in large-scale chemical manufacturing.

Green Chemistry Approaches in Maleimide Synthesis

In line with the principles of sustainable development, green chemistry approaches are increasingly being applied to the synthesis of maleimides. These methods aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One significant green approach is the use of microwave-mediated synthesis, which can dramatically shorten reaction times for the cyclization of the intermediate maleanilic acid. Another strategy focuses on solvent selection, replacing hazardous solvents like DMF, toluene, and cyclohexane (B81311) with greener alternatives such as 2-methyl THF and ethyl lactate. tandfonline.comgeneseo.edu

Solvent-free methods represent a particularly green alternative. One such technique involves reacting maleanilic acid with dicyclohexylcarbodiimide (B1669883) by grinding the reactants at room temperature, eliminating the need for any solvent. tandfonline.com Furthermore, a novel approach to improve atom economy involves a direct cycle between a coproduct and a reactant. For instance, recoverable 3,4-diphenylmaleic anhydride has been used for the atom-economical synthesis of primary amines, where the anhydride can be recovered in nearly quantitative yield and reused. rsc.org These methods align with green chemistry principles by minimizing waste and maximizing reactant efficiency. tandfonline.comresearchgate.net

Table 1: Comparison of Green Synthesis Methods for Maleimides

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Faster reaction times, often higher yields. | rsc.org |

| Green Solvents | Replaces traditional hazardous solvents with biodegradable or less toxic alternatives (e.g., 2-methyl THF). | Reduced environmental impact and health hazards. | geneseo.edu |

| Solvent-Free Grinding | Mechanical grinding of solid reactants (e.g., maleanilic acid and DCC). | Eliminates solvent waste, simple procedure. | tandfonline.com |

| Atom Economy Approach | Utilizes a recoverable anhydride that cycles between coproduct and reactant. | Maximizes atom efficiency, minimizes waste. | rsc.org |

Synthesis of N-Benzylmaleimide Derivatives and Analogues

Strategies for N-Substitution Modifications

The synthesis of N-substituted maleimide derivatives is a cornerstone of modifying the properties of the parent compound for various applications. The most common strategy involves a two-step process starting with maleic anhydride.

Reaction with Primary Amines : Maleic anhydride reacts with a substituted primary amine in a suitable solvent, such as diethyl ether, to form the corresponding N-substituted maleamic acid. This intermediate often precipitates and can be isolated. ucl.ac.be

Cyclization : The isolated maleamic acid is then cyclized to the desired N-substituted maleimide. This is typically achieved through dehydration, often by heating with acetic anhydride and a catalyst like sodium acetate. tandfonline.com

This versatile method allows for the introduction of a wide variety of substituents on the nitrogen atom by simply changing the starting primary amine.

Table 2: Synthetic Routes for N-Substituted Maleimides

| Route | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Amine Acylation & Cyclization | Maleic Anhydride, Substituted Primary Amine | Step 1: Solvent (e.g., ether). Step 2: Acetic anhydride, heat. | N-Substituted Maleimide | tandfonline.comucl.ac.be |

| Mitsunobu Reaction | Maleimide, Primary Alcohol, PPh3, DEAD | THF, stirred overnight. | N-Substituted Maleimide | ucl.ac.beacs.org |

Introduction of Functional Groups onto the Maleimide Ring (e.g., 3,4-diiodo-N-benzylmaleimide)

Functionalizing the carbon-carbon double bond of the maleimide ring opens another avenue for creating diverse derivatives. The synthesis of unsymmetrical 3,4-disubstituted maleimides can be achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.org

This strategy often begins with a 3,4-dihalomaleimide, such as 3,4-dichloro- or 3,4-dibromomaleimide. One halogen can be selectively replaced via a coupling reaction, followed by the replacement of the second halogen, allowing for the introduction of two different functional groups. For example, palladium-catalyzed coupling reactions of indium organometallics with 3,4-dihalomaleimides have been used to prepare various alkyl, aryl, and alkynyl 3,4-disubstituted maleimides with high selectivity and good yields. organic-chemistry.org

While a direct synthesis for 3,4-diiodo-N-benzylmaleimide is not elaborately detailed in the provided context, the general strategy for creating 3,4-disubstituted maleimides suggests a pathway. It would likely involve the synthesis of 3,4-dihalo-N-benzylmaleimide followed by a halogen exchange or a coupling reaction to introduce the iodo groups.

Synthesis of Sulfonamido Maleimides

The synthesis of maleimides bearing a sulfonamide group typically involves multi-step procedures. One common pathway starts with the preparation of a maleamic acid, such as N-phenylmaleamic acid or N-benzylmaleamic acid, from the reaction of maleic anhydride with the corresponding amine (aniline or benzylamine). researchgate.net

A key intermediate is often a sulfonyl chloride derivative. For instance, a bis(N-phenyl sulfonyl chloride) pyromellitimide can be synthesized and subsequently used in condensation polymerization with diamino compounds to produce poly(imide-sulfonamide)s. researchgate.net

A more direct synthesis of N-substituted sulfonyl maleimides involves the condensation of a sulfonamide with a maleic anhydride derivative. tandfonline.com This reaction can be efficiently catalyzed by a Dawson heteropolyacid (H6P2W18O62) in a solvent like acetonitrile (B52724) at reflux. This catalytic method is advantageous due to short reaction times, easy product isolation, and the reusability of the heterogeneous catalyst. tandfonline.com Another approach involves preparing maleimide analogs bearing a benzenesulfonamide, which have been evaluated for biological activity. nih.gov These syntheses demonstrate that the phenyl ring on the maleimide can be functionalized with groups that enhance specific properties. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Benzylmaleimide |

| Maleic anhydride |

| Benzylamine |

| N-benzylmaleamic acid |

| Aniline |

| 2-methyl THF |

| Ethyl lactate |

| Toluene |

| Cyclohexane |

| N,N-Dimethylformamide (DMF) |

| Dicyclohexylcarbodiimide |

| 3,4-diphenylmaleic anhydride |

| Acetic anhydride |

| Sodium acetate |

| Triphenylphosphine (B44618) |

| Diethyl azodicarboxylate (DEAD) |

| Tetrahydrofuran (B95107) (THF) |

| 3,4-diiodo-N-benzylmaleimide |

| 3,4-dihalomaleimides |

| N-phenylmaleamic acid |

| bis(N-phenyl sulfonyl chloride) pyromellitimide |

| Acetonitrile |

| Dawson heteropolyacid (H6P2W18O62) |

Reactivity and Reaction Mechanisms of N Benzylmaleimide

Cycloaddition Reactions

Cycloaddition reactions involving N-benzylmaleimide are a powerful tool for the synthesis of complex cyclic systems. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly significant and has been extensively studied.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. N-Benzylmaleimide serves as an excellent dienophile in these reactions.

In intermolecular Diels-Alder reactions, the diene and N-benzylmaleimide are separate molecules that come together to form a new cyclic adduct. These reactions are fundamental in organic synthesis for creating complex structures with high stereospecificity.

Diels-Alder Reactions

Intermolecular Diels-Alder Cycloadditions

Dienophiles in Reactions with N-Benzylmaleimide

N-Benzylmaleimide has been shown to react with a variety of dienes. For instance, its reaction with 1,3-cyclohexadiene (B119728) has been documented in ionic liquid-water micellar solutions. nih.gov Another notable reaction involves the cycloaddition with a cyclohexadienylsilyl ether, which is facilitated by the presence of a Lewis acid. mdpi.com

The reactivity of N-benzylmaleimide extends to furan (B31954) derivatives as well. In a study exploring strategies to overcome the reversibility of the Diels-Alder reaction with bio-based furans, N-benzylmaleimide was reacted with 2-furoic acid and 2-furamide. While the reaction with 2-furoic acid showed lower efficiency, the use of N-benzylmaleimide with other maleimides in reactions with methyl 2-furoate led to high yields of the corresponding adducts. nih.gov This highlights the influence of the specific furan derivative on the reaction outcome.

Furthermore, an enantioselective Diels-Alder cycloaddition has been reported between N-benzylmaleimide and 1-acetoxyisoprene, demonstrating its utility with acyclic dienes. mdpi.com Although direct studies with cyclopentadiene (B3395910) and anthracene (B1667546) involving N-benzylmaleimide are not extensively detailed in the provided context, the reactivity of closely related N-substituted maleimides with these dienes suggests that N-benzylmaleimide would also be a competent dienophile in such reactions. For example, N-phenylmaleimide readily undergoes Diels-Alder reactions with cyclopentadiene.

Table 1: Examples of Dienophiles in Diels-Alder Reactions with N-Benzylmaleimide

| Diene | Reaction Conditions | Product Information | Reference |

| 1,3-Cyclohexadiene | Ionic liquid-water micellar solutions | Cycloadduct | nih.gov |

| Cyclohexadienylsilyl ether | Dimethylaluminum chloride (Lewis acid) | Tricyclic product in 74% yield | mdpi.com |

| 2-Furoic Acid | Optimized neat conditions | Lower efficiency compared to other maleimides | nih.gov |

| 1-Acetoxyisoprene | Ti(OiPr)₄ and chiral NpTADDOL, -15 °C | Good yield, enantiomeric ratio of 95:5 | mdpi.com |

Influence of Chiral Ligands on Stereoselectivity

The stereochemical outcome of Diels-Alder reactions can be controlled through the use of chiral catalysts. In the case of N-benzylmaleimide, an enantioselective Diels-Alder cycloaddition has been achieved using a chiral titanium Lewis acid template. Specifically, the reaction between N-benzylmaleimide and 1-acetoxyisoprene was catalyzed by a mixture of titanium tetraisopropoxide (Ti(OiPr)₄) and the chiral ligand NpTADDOL. This reaction, conducted at -15 °C for 4 hours, resulted in the formation of the cycloadduct in good yield and with a high enantiomeric ratio of 95:5. mdpi.com This demonstrates that even with a stoichiometric amount of the chiral Lewis acid, high selectivity can be achieved under mild conditions for otherwise challenging dienophiles like maleimides. mdpi.com

Table 2: Influence of Chiral Ligand on Stereoselectivity in the Diels-Alder Reaction of N-Benzylmaleimide

| Diene | Chiral Ligand/Catalyst System | Temperature (°C) | Enantiomeric Ratio (er) | Yield | Reference |

| 1-Acetoxyisoprene | NpTADDOL / Ti(OiPr)₄ | -15 | 95:5 | Good | mdpi.com |

Lewis Acid Catalysis in Diels-Alder Reactions

Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity. The coordination of the Lewis acid to the electron-withdrawing group of the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the reaction rate.

A notable example involving N-benzylmaleimide is its reaction with a cyclohexadienylsilyl ether. This reaction was effectively promoted by dimethylaluminum chloride. The proposed mechanism involves the lithiation of the cyclohexadienylsilyl ether, followed by the addition of dimethylaluminum chloride to form an alkoxyaluminum complex. The subsequent addition of N-benzylmaleimide brings the reactants into close proximity, facilitating an efficient Diels-Alder reaction even at low temperatures and yielding the tricyclic product in 74%. mdpi.com This templated approach highlights the dual role of the Lewis acid in both activating the dienophile and pre-organizing the reactants. mdpi.com

While direct studies on a broad range of Lewis acids with N-benzylmaleimide are limited in the provided context, research on similar systems, such as N-phenylmaleimide, shows that Lewis acids like aluminum chloride (AlCl₃) can significantly promote the reaction, for instance with thiophene, leading to high stereoselectivity. It is reasonable to infer that N-benzylmaleimide would exhibit similar enhancements in reactivity and selectivity in the presence of various Lewis acids.

Table 3: Lewis Acid Catalysis in the Diels-Alder Reaction of N-Benzylmaleimide

| Diene | Lewis Acid | Key Findings | Reference |

| Cyclohexadienylsilyl ether | Dimethylaluminum chloride | Efficient reaction at low temperatures, 74% yield of the tricyclic product. | mdpi.com |

| 1-Acetoxyisoprene | Ti(OiPr)₄ (in conjunction with a chiral ligand) | High selectivity and good yield under mild conditions. | mdpi.com |

Pressure Effects on Diels-Alder Reaction Outcomes

High pressure is a physical parameter that can significantly influence the outcome of Diels-Alder reactions. Generally, the application of high pressure accelerates reactions that have a negative activation volume, which is characteristic of cycloadditions where two molecules combine to form one.

While specific studies detailing the effect of high pressure exclusively on the Diels-Alder reactions of N-benzylmaleimide are not prevalent in the provided search results, extensive research on the closely related N-phenylmaleimide provides valuable insights. For instance, the Diels-Alder reaction between naphthalene (B1677914) and N-phenylmaleimide, which is extremely slow under ambient conditions, can be achieved under high pressure (8 kbar) at 100 °C over 80 hours, yielding a mixture of endo and exo isomers. pearson.com This demonstrates that high pressure can be a crucial tool to enable reactions that are otherwise kinetically unfavorable. It is highly probable that the Diels-Alder reactions of N-benzylmaleimide would also be similarly accelerated by the application of high pressure, making it a viable method to improve reaction rates and yields, especially with less reactive dienes.

[2+2]-Photocycloaddition Reactions with Alkenes

Other Cycloaddition Pathways

Besides the well-known [2+2] photocycloadditions and Diels-Alder reactions, N-benzylmaleimide can participate in other cycloaddition pathways. For example, it can undergo base-catalyzed asymmetric cycloaddition reactions with anthrone (B1665570) in the presence of chiral pyrrolidines. The electron-deficient double bond of N-benzylmaleimide makes it a suitable partner for various cycloaddition reactions, expanding its synthetic utility beyond the more common pathways. libretexts.orgmdpi.comyoutube.com

Michael Addition Reactions

The electron-deficient nature of the double bond in N-benzylmaleimide makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This reaction is a fundamental and widely used method for carbon-carbon and carbon-heteroatom bond formation. researchgate.netbuchler-gmbh.comeurekaselect.com The reaction is typically thermodynamically controlled and can be catalyzed by bases. organic-chemistry.orgeurekaselect.com

A variety of nucleophiles, including active methylene (B1212753) compounds (like malonates), nitroalkanes, and thiols, can act as Michael donors in reactions with N-benzylmaleimide. organic-chemistry.org The reaction with thiols is particularly noteworthy as it forms stable adducts, a characteristic exploited in bioconjugation.

Asymmetric Michael Additions to N-Benzylmaleimide

The development of asymmetric Michael additions to N-substituted maleimides, including N-benzylmaleimide, is a significant area of research, as it allows for the synthesis of optically pure succinimide (B58015) derivatives. mdpi.comresearchgate.net These chiral succinimides are valuable building blocks in organic synthesis. mdpi.comresearchgate.net

Various organocatalysts have been employed to achieve high enantioselectivity in these reactions. Chiral β-amino acids and their derivatives have proven to be effective catalysts for the addition of α-branched aldehydes to N-benzylmaleimide. mdpi.comresearchgate.net The structure of the β-amino acid catalyst, including the bulkiness of its substituents and the spatial arrangement of its functional groups, can have a profound and sometimes unexpected impact on the enantioselectivity of the reaction. mdpi.com For instance, L-phenylalanine has been used to catalyze the enantioselective Michael addition of isobutyraldehyde (B47883) to N-benzylmaleimide, affording chiral γ-lactams with high enantiomeric excess (up to 94% ee).

The reaction conditions, such as the choice of solvent and the use of additives, can also significantly influence the outcome. For example, the addition of a base like lithium hydroxide (B78521) can increase both the reaction rate and the enantioselectivity. mdpi.com The mechanism of these organocatalyzed Michael additions often involves the formation of an enamine intermediate from the aldehyde and the primary amine catalyst. mdpi.com

Below is a data table summarizing the results of asymmetric Michael additions to N-benzylmaleimide with isobutyraldehyde using different β-amino acid organocatalysts.

| Catalyst | Additive | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| l-Asp-OEt | None | 25 | ~10 | 15 |

| l-Asp-OEt | LiOH·H₂O | 25 | >95 | 50 |

| l-Asp-OEt | None | 50 | ~20 | 20 |

| l-Asp-OEt | LiOH·H₂O | 50 | >95 | 45 |

| trans-Cyclohexane β-amino acid | None | 25 | ~5 | 10 |

| trans-Cyclohexane β-amino acid | LiOH·H₂O | 25 | >95 | 40 |

| cis-Cyclohexane β-amino acid | None | 25 | ~15 | 30 |

| cis-Cyclohexane β-amino acid | LiOH·H₂O | 25 | >95 | 60 |

Data derived from studies on the influence of catalyst structure and reaction conditions on the asymmetric Michael addition. mdpi.com

Nucleophilic Additions to the Maleimide (B117702) Double Bond

The electron-poor nature of the double bond in the maleimide ring makes N-benzylmaleimide highly susceptible to nucleophilic additions, specifically conjugate or Michael additions. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions like enolates. The reaction with secondary amines, for instance, leads to the formation of 3-N,N-R₂-aminosubstituted succinimides. This inherent reactivity is the foundation for the organocatalytic reactions described previously, where the nucleophile is a catalytically generated enamine. nih.gov

Radical Addition Reactions

In addition to nucleophilic pathways, the double bond of N-benzylmaleimide can also undergo radical addition reactions, providing an alternative route for its functionalization.

N-benzylmaleimide serves as a suitable acceptor for carbon radicals in reactions catalyzed by oxo-rhenium complexes. In a specific application, benzylic alcohols can be used as radical precursors. When benzyl (B1604629) alcohol is treated with a reductant like piperidine (B6355638) in the presence of the catalyst diiodo(oxo)bis(triphenylphosphine)rhenium(V) (ReIO₂(PPh₃)₂), a benzyl radical is generated.

This benzyl radical can then add to the double bond of N-benzylmaleimide. The reaction, conducted at 150 °C, results in the formation of the corresponding benzylated derivative, 3-benzyl-1-(benzyl)pyrrolidine-2,5-dione, in a moderate yield. This method demonstrates the utility of N-benzylmaleimide as a trap for catalytically generated radical species.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzylmaleimide | Benzyl alcohol | ReIO₂(PPh₃)₂ / piperidine | 3-benzyl-1-(benzyl)pyrrolidine-2,5-dione | Moderate |

A direct hydrofluoromethylation of alkenes using fluoroiodomethane (B1339756) (CH₂FI) as a source for the fluoromethyl radical (•CH₂F) has been developed. researchgate.net This silyl (B83357) radical-mediated reaction proceeds under blue LED light activation and has been successfully applied to N-benzylmaleimide. researchgate.net

In this process, the reaction of N-benzylmaleimide with fluoroiodomethane and tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) under photocatalytic conditions using fac-Ir(ppy)₃ yields the hydrofluoromethylated product, 3-(fluoromethyl)-1-phenylpyrrolidine-2,5-dione. This protocol is efficient and scalable, as demonstrated by a 10 mmol scale reaction that afforded the product in an 88% yield. researchgate.net This method provides a powerful and direct pathway to introduce the valuable fluoromethyl group onto the succinimide scaffold. rsc.org

Formation of Vinyl Radicals

The generation of vinyl radicals from N-substituted maleimides, including N-benzylmaleimide, is a critical step in many of its polymerization and addition reactions. While direct homolysis of the vinyl C-H bond is energetically unfavorable, radical addition to the double bond is a common pathway. For instance, in the presence of a radical initiator, a radical species can add across the double bond of the N-benzylmaleimide ring. This addition breaks the π-bond and results in the formation of a new, more stable radical on the adjacent carbon atom.

Mechanistically, this process is often initiated by the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate primary radicals. These radicals then add to the electron-poor double bond of the N-benzylmaleimide. This step is a key feature of its polymerization behavior.

Polymerization Mechanisms

N-Benzylmaleimide can undergo both homopolymerization and copolymerization through various mechanisms. The resulting polymers often exhibit desirable properties such as high thermal stability, which is imparted by the rigid maleimide rings in the polymer backbone.

The homopolymerization of N-benzylmaleimide typically proceeds via a free-radical mechanism. An initiator is used to generate radicals that add to the double bond of the monomer, creating a new radical species that can then propagate by adding to subsequent monomer units. This chain-growth process leads to the formation of poly(N-benzylmaleimide). The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as initiator concentration, monomer concentration, and temperature.

N-Benzylmaleimide readily copolymerizes with a variety of vinyl monomers, offering a route to a wide range of copolymers with tailored properties. researchgate.net The electron-deficient nature of the N-benzylmaleimide double bond makes it an excellent acceptor monomer for copolymerization with electron-rich donor monomers. researchgate.net

Free radical copolymerization is a common method for preparing copolymers of N-benzylmaleimide. When copolymerized with electron-donating monomers like styrene (B11656), there is a strong tendency to form alternating copolymers. researchgate.net This is attributed to the formation of a charge-transfer complex between the electron-rich styrene and the electron-poor N-benzylmaleimide, which then polymerizes as a single unit. researchgate.net

The copolymerization with methyl methacrylate (B99206) (MMA), another common vinyl monomer, also proceeds via a free-radical mechanism. nih.govresearchgate.net The reactivity ratios of the monomers determine the composition of the resulting copolymer. In some cases, the copolymerization of N-substituted maleimides with MMA can be challenging under classical free radical conditions but can be facilitated by factors such as high viscosity in reactive extrusion processes. nih.gov

Below is a table summarizing the reactivity ratios for the copolymerization of N-phenylmaleimide (a close analog of N-benzylmaleimide) with styrene and methyl methacrylate, which provides insight into the copolymerization behavior.

| Comonomer System | r1 (Maleimide) | r2 (Vinyl Monomer) | Copolymerization Tendency |

| N-Phenylmaleimide / Styrene | 0.07 | 0.08 | Alternating |

| N-Phenylmaleimide / Methyl Methacrylate | 0.16 | 1.91 | Less alternating, more MMA incorporation |

Data for N-phenylmaleimide is used as a proxy for N-benzylmaleimide due to structural similarity and availability of data.

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.comnih.govrsc.org These methods have been successfully applied to the copolymerization of N-benzylmaleimide.

Atom Transfer Radical Polymerization (ATRP): ATRP has been utilized for the controlled copolymerization of N-substituted maleimides with monomers like styrene. researchgate.netresearchgate.net This technique allows for the synthesis of well-defined block copolymers and polymers with complex architectures. The process involves a reversible activation and deactivation of the growing polymer chains, mediated by a transition metal catalyst. cmu.edu

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CRP method that has been employed for the copolymerization of N-substituted maleimides. researchgate.netsigmaaldrich.comwikipedia.org This technique uses a stable nitroxide radical to control the polymerization, leading to polymers with low dispersity. It has been used to create sequence-controlled copolymers by the time-controlled addition of N-substituted maleimides during the polymerization of a donor monomer. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP technique that can be used with a wide range of monomers, including N-benzylmaleimide. researchgate.netbohrium.com It relies on a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The table below provides a general comparison of these CRP techniques.

| CRP Technique | Key Features |

| ATRP | Utilizes a transition metal catalyst; allows for synthesis of complex architectures. sigmaaldrich.comcmu.edu |

| NMP | Thermally initiated, metal-free; good for block copolymer synthesis. sigmaaldrich.comwikipedia.org |

| RAFT | Highly versatile, compatible with a wide range of monomers and functional groups. researchgate.netbohrium.com |

A significant advancement in polymer chemistry is the ability to control the sequence of monomer units in a copolymer chain. rsc.orgnih.gov This has been achieved in the copolymerization of N-substituted maleimides, including N-benzylmaleimide, with vinyl monomers. researchgate.netresearchgate.net By using controlled radical polymerization techniques like ATRP and NMP, it is possible to introduce single or multiple units of N-benzylmaleimide at specific locations along a polymer chain. researchgate.netresearchgate.net

This is often accomplished by the sequential addition of the maleimide monomer during the polymerization of a comonomer like styrene. researchgate.net The high reactivity of the maleimide towards the growing polymer radical of the comonomer allows for its rapid and quantitative incorporation into the chain. researchgate.net This "chain growth writing" mechanism opens the door to creating macromolecules with programmed sequences of functional monomers, which can lead to materials with precisely tailored properties. researchgate.net

Copolymerization of N-Benzylmaleimide with Vinyl Monomers

Controlled Radical Polymerization (e.g., ATRP, NMP, RAFT)

Functional Periodic Copolymers

The synthesis of functional periodic copolymers incorporating N-Benzylmaleimide has been achieved through a multi-step, step-growth strategy. acs.orgacs.org This method allows for the precise placement of functional N-Benzylmaleimide units within a polymer chain. acs.org

A key approach involves the initial synthesis of functional heterotelechelic α-alkyne, ω-azido poly(styrene-co-N-benzylmaleimide) precursors. acs.orgacs.org These precursors are prepared using a sequential atom transfer radical copolymerization (ATRP) process. acs.org The synthesis begins with the homopolymerization of styrene, and once the styrene reaches a certain level of conversion (e.g., half-conversion), a specific amount of N-Benzylmaleimide is introduced into the reaction. acs.orgacs.org Due to the kinetics of this copolymerization, where cross-propagation is highly favored, the N-substituted maleimide is consumed rapidly and incorporated into a narrow segment of the growing polystyrene chains. acs.org This results in well-defined polystyrene chains that contain, on average, a single N-Benzylmaleimide unit located in the middle. acs.orgacs.org

These sequence-controlled telechelic precursors, with molecular weights of approximately 2500 g·mol⁻¹, are then polymerized in a subsequent step. acs.orgacs.org The polymerization proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry reaction, which links the precursor chains together. acs.org The final product is a high-molecular-weight periodic copolymer where the functional N-Benzylmaleimide units are spaced at regular intervals along the polymer backbone, as confirmed by ¹H NMR and Size-Exclusion Chromatography (SEC). acs.orgacs.org

Another strategy for creating periodic copolymers involves the copolymerization of maleimides with certain non-conjugated olefins. mdpi.com Under specific conditions, this can lead to the formation of ABA-type periodic sequences rather than strictly alternating ones. mdpi.com

| Precursor Synthesis for Functional Periodic Copolymers | |

| Polymerization Method | Sequential Atom Transfer Radical Copolymerization (ATRP) acs.org |

| Monomers | Styrene and N-Benzylmaleimide acs.org |

| Initiator | 3-(1,1,1-trimethylsilyl)-2-propynyl 2-bromo-2-methylpropanoate (B8525525) acs.org |

| Resulting Structure | Heterotelechelic α-alkyne, ω-azido poly(styrene-co-N-benzylmaleimide) acs.org |

| Final Polymerization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) acs.org |

Alternating Copolymers

N-substituted maleimides, being electron-deficient monomers, readily undergo alternating copolymerization with electron-rich monomers. acs.orgacs.org A classic example of this pairing is with styrene. acs.orgacs.org The mechanism for this alternating tendency often involves the formation of a charge-transfer complex (CTC) between the electron-rich and electron-deficient comonomers. acs.orgtandfonline.com

While much of the specific research has focused on N-phenylmaleimide, the principles apply to N-benzylmaleimide as well. acs.org Free radical copolymerization of N-(4-bromophenyl)maleimide with styrene, for instance, yields an alternating copolymer regardless of the initial monomer feed composition. tandfonline.com Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been successfully employed to synthesize alternating copolymers of N-substituted maleimides and styrene. acs.orgacs.org This method produces well-defined copolymers with controlled molecular weights and narrow molecular weight distributions, which retain a predominantly alternating structure. acs.orgacs.org The reactivity ratios for the copolymerization of styrene (r₁) and N-phenylmaleimide (r₂) are both close to zero, which confirms the strong tendency for alternation. researchgate.net

The copolymerization of N-Benzylmaleimide with methyl methacrylate (MMA) has also been reported, carried out in a tetrahydrofuran (B95107) (THF) solvent using azobisisobutyronitrile (AIBN) as a free radical initiator. tsijournals.com

Ring-Closure Strategies for Cyclic Polymers

The synthesis of cyclic polymers is a significant challenge in polymer science, with ring-closure strategies being a primary method. nih.gov This approach typically involves two main steps: first, the synthesis of a linear polymer precursor with reactive functional groups at both ends (telechelic polymer), and second, an intramolecular cyclization reaction under high dilution to connect the chain ends. researchgate.netresearchgate.net

The development of controlled polymerization techniques and highly efficient "click" chemistry reactions has greatly advanced these strategies. nih.gov For instance, linear precursors can be synthesized via methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over molecular weight and the installation of terminal functionalities. researchgate.net The subsequent ring-closure is often achieved through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org

Given that heterotelechelic linear precursors containing N-Benzylmaleimide have been successfully synthesized, these molecules are ideal candidates for the creation of cyclic polymers. acs.orgacs.org A linear poly(styrene-co-N-benzylmaleimide) with terminal azide (B81097) and alkyne groups, as described in the section on periodic copolymers, could undergo an intramolecular ring-closure reaction to yield a cyclic polymer with a regularly incorporated N-Benzylmaleimide unit. This extension of existing synthesis methods provides a clear pathway to novel cyclic architectures containing this functional maleimide.

Thermal-Triggered Bergman Cyclization Polymerization

N-Benzylmaleimide derivatives can be used to synthesize conjugated polyphenylenes through a thermal-triggered Bergman cyclization polymerization. acs.org This process begins with the synthesis of maleimide-based enediyne monomers. acs.org Specifically, 3,4-diiodo-N-benzylmaleimide is reacted with para-substituted phenylacetylenes via a Sonogashira coupling reaction to create the enediyne monomers. acs.org

These enediyne monomers are designed to undergo Bergman cyclization upon heating. acs.org Differential Scanning Calorimetry (DSC) analysis shows that this cyclization occurs at elevated temperatures, typically between 130°C and 160°C. acs.org When the enediyne monomers are heated under vacuum, they polymerize to form conjugated polyphenylenes. acs.org The transformation and the occurrence of the Bergman cyclization are confirmed through IR and NMR spectroscopy. acs.org The resulting conjugated polymers can be further analyzed using techniques like UV-vis spectroscopy and MALDI-TOF mass spectrometry. acs.org Analysis of the polymer chain ends indicates the presence of unmasked free radicals, which is also confirmed by EPR spectroscopy. acs.org

Other Reactions

N-Benzylmaleimide plays a crucial role as a transient mediator in cobalt-catalyzed C(sp²)-H amidation reactions. mdpi.com In a novel catalytic system developed for the Catellani reaction, a combination of a cobalt catalyst and a monocyclic olefin like a maleimide derivative is used. mdpi.com

In this reaction, N-benzylmaleimide was shown to be an effective co-catalyst. mdpi.com The proposed mechanism involves the maleimide promoting a Co(III) intermediate to undergo oxidative addition into the O–N bond of an amide, which forms a Co(V) nitrene species. mdpi.com This species then directs the addition of the nitrene to the ortho position of a C-H bond. mdpi.com In a study of various maleimide derivatives, N-benzylmaleimide provided the desired amidation product in an 82% yield, demonstrating its high efficacy in this catalytic cycle. mdpi.com This method is noted for being a less expensive catalytic system for intramolecular C(sp²)-H amidation. mdpi.com

Computational and Theoretical Studies of N Benzylmaleimide

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the detailed investigation of reaction mechanisms involving N-benzylmaleimide. nih.govnih.gov These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a step-by-step understanding of how reactions proceed. researchgate.netnih.gov

The reactions of N-benzylmaleimide that are of significant interest for computational elucidation include Michael additions and cycloadditions. For instance, the thiol-Michael addition, a type of "click" reaction, is fundamental to the use of maleimides in bioconjugation and materials science. mdpi.comresearchgate.net Computational studies can unravel the mechanistic details of this reaction, such as whether it proceeds through a concerted or stepwise pathway and the role of catalysts. nih.gov

A typical DFT study on a reaction mechanism, such as the addition of a thiol to N-benzylmaleimide, would involve the following steps:

Optimization of the geometries of the reactants, products, and any intermediates and transition states.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Determination of the reaction's potential energy surface to establish the energy barriers and reaction thermodynamics. researchgate.net

An illustrative example of the kind of data that can be obtained from such a study is presented in the table below, which conceptualizes the energetic profile for a hypothetical reaction.

| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants (N-Benzylmaleimide + Thiol) | 0.0 | C=C bond: 1.34, S-H bond: 1.35 |

| Transition State 1 (TS1) | +15.2 | Forming C-S bond: 2.21, Breaking S-H bond: 1.55 |

| Intermediate 1 | -5.4 | C-S bond: 1.85, C-C bond: 1.52 |

| Transition State 2 (TS2) | +8.7 | Proton transfer step |

| Product | -12.6 | C-S bond: 1.84, C-H bond: 1.09 |

| This table is a hypothetical representation based on typical values found in DFT studies of similar reactions. |

Furthermore, computational studies can explore the mechanism of other reactions, such as the [2+2]-photocycloaddition of N-benzylmaleimide with alkenes. nih.gov Such studies would focus on the electronic excited states and the stereoselectivity of the reaction, providing valuable information for synthetic chemists.

Molecular Modeling and Simulations (e.g., Kinetic Monte Carlo)

Molecular modeling and simulation techniques are employed to study the macroscopic properties of systems based on their molecular-level behavior. For N-benzylmaleimide, these methods are particularly useful for investigating its polymerization and the properties of the resulting polymers.

Kinetic Monte Carlo (kMC) simulations are a powerful method for studying the kinetics of complex reaction systems like polymerization. ntnu.noengconfintl.org Instead of solving a large set of differential equations, kMC simulates the reaction pathway on an event-by-event basis, where each event is a specific reaction step (initiation, propagation, termination, etc.). tu-clausthal.deaiche.org

For the polymerization of N-benzylmaleimide, a kMC simulation could provide detailed information on:

The evolution of monomer conversion over time.

The molecular weight distribution of the polymer chains.

The copolymer composition and sequence distribution when copolymerized with other monomers like methyl methacrylate (B99206). tsijournals.com

The effect of reaction conditions (e.g., initiator concentration, temperature) on the final polymer properties.

The table below illustrates the type of output one might expect from a kMC simulation of a copolymerization reaction.

| Parameter | Value |

| Monomer 1 | N-Benzylmaleimide |

| Monomer 2 | Methyl Methacrylate |

| Initial Monomer Ratio (M1:M2) | 1:1 |

| Final Conversion | 95% |

| Number-Average Molecular Weight (Mn) | 55,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

| Molar Fraction of M1 in Copolymer | 0.48 |

| This table is a conceptual representation of data from a kMC simulation. |

Molecular Dynamics (MD) simulations can provide insights into the structural and dynamic properties of N-benzylmaleimide-containing polymers. nih.govmdpi.commanchester.ac.uk In an MD simulation, the motion of atoms and molecules is simulated over time by numerically solving Newton's equations of motion. youtube.com This can be used to study the conformation of polymer chains, their interactions, and the resulting material properties of bulk polymers or polymer nanocomposites. mdpi.com For example, MD simulations could be used to predict the glass transition temperature, mechanical strength, and diffusion of small molecules within a poly(N-benzylmaleimide) matrix. manchester.ac.uk

Applications of N Benzylmaleimide in Advanced Materials and Biomedical Research

Polymer Chemistry and Materials Science

N-Benzylmaleimide (NBMI) serves as a critical monomer in the field of polymer chemistry, valued for the unique properties it imparts to polymeric structures. Its derivatives, particularly aromatic polymaleimides, are noted for the high thermal stability conferred by the maleimide (B117702) unit within their backbone. ijert.orgijert.orgtsijournals.com This characteristic makes them suitable for creating materials that can perform under demanding temperature conditions.

Synthesis of Functional Polymers and Copolymers

N-Benzylmaleimide is a versatile building block for creating both homopolymers and copolymers through free radical polymerization. ijert.orgtsijournals.com The synthesis is typically conducted in a solvent such as Tetrahydrofuran (B95107) (THF) using Azobisisobutyronitrile (AIBN) as the initiator. ijert.orgtsijournals.com While maleimide itself can be difficult to homopolymerize, it readily copolymerizes with a variety of vinyl monomers. ijert.orgijert.orgtsijournals.com

A common application is the copolymerization of NBMI with Methyl methacrylate (B99206) (MMA). ijert.orgtsijournals.com This process allows for the modification of commodity polymers, enhancing their properties to meet the requirements for new and advanced applications. ijert.orgtsijournals.com The resulting polymers are characterized using a suite of analytical techniques, including FT-IR and 1H-NMR for structural confirmation, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. ijert.orgijert.org

Table 1: Synthesis and Properties of N-Benzylmaleimide (NBMI) Polymers

| Polymer ID | Monomer Feed Ratio (NBMI:MMA) | Polymerization Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| PBM | 100:0 | 48 | 42.1 | 16,500 | 31,100 | 1.88 |

| CP-1 | 80:20 | 24 | 56.2 | 22,400 | 46,300 | 2.06 |

| CP-2 | 60:40 | 24 | 61.8 | 25,100 | 54,200 | 2.15 |

| CP-3 | 40:60 | 24 | 68.5 | 28,300 | 62,800 | 2.21 |

| CP-4 | 20:80 | 24 | 75.4 | 31,200 | 71,500 | 2.29 |

Data sourced from studies on homopolymerization and copolymerization of NBMI with MMA. tsijournals.com

Cross-linking Agents in Polymer Systems

The maleimide group in N-Benzylmaleimide is highly reactive, particularly towards nucleophiles, which enables its use in cross-linking reactions. This reactivity is fundamental to the development of addition-type polyimides, which were created to overcome the processing difficulties associated with traditional thermally cured polyimides, such as insolubility and infusibility. ijert.orgijert.orgtsijournals.com By participating in addition polymerization and cross-linking, NBMI helps to form stable, three-dimensional polymer networks. These networks are crucial for creating thermosetting materials with enhanced mechanical strength and thermal resistance, properties that are essential for high-performance composites and adhesives. ijert.org

Enhancement of Material Properties (e.g., Elasticity, Thermal Stability)

A primary application of N-Benzylmaleimide in polymer science is the significant enhancement of thermal stability. ijert.orgijert.orgtsijournals.com The rigid structure of the maleimide unit incorporated into a polymer backbone results in materials with superior resistance to thermal degradation. ijert.orgtsijournals.com Thermogravimetric analysis (TGA) consistently shows that polymers containing NBMI exhibit excellent thermal stability. ijert.orgtsijournals.com

Studies comparing the homopolymer of N-Benzylmaleimide (PBM) with its copolymers with Methyl methacrylate (MMA) reveal that while homopolymers are generally more thermally stable, the copolymers also show excellent stability, with decomposition temperatures increasing with higher NBMI content. ijert.orgtsijournals.com This demonstrates the ability to tune material properties by adjusting the monomer ratios. While improving thermal performance, copolymerization with monomers like MMA can also enhance other properties such as processability and solubility, which are often compromised in highly rigid homopolymers. ijert.orgijert.org

Table 2: Thermal Decomposition Data (TGA) for N-Benzylmaleimide Polymers

| Temperature (°C) | Weight Loss (%) PBM | Weight Loss (%) CP-1 (80:20 NBMI:MMA) | Weight Loss (%) CP-3 (40:60 NBMI:MMA) |

|---|---|---|---|

| 100 | 1.2 | 1.5 | 1.9 |

| 200 | 2.5 | 3.1 | 4.2 |

| 300 | 5.8 | 7.5 | 10.1 |

| 400 | 24.1 | 30.2 | 41.5 |

| 500 | 55.3 | 68.4 | 82.3 |

| 600 | 89.2 | 94.1 | 97.8 |

Data from TGA analysis indicates higher stability in the homopolymer (PBM) compared to copolymers. tsijournals.com

Development of Advanced Materials (e.g., Adhesives, Coatings)

The favorable properties of N-Benzylmaleimide-containing polymers, especially their high thermal stability and mechanical strength, make them ideal for use in advanced materials. ijert.orgtsijournals.com Aromatic polyimides are widely applied as high-temperature insulators, coatings, and adhesives. ijert.orgijert.orgtsijournals.com In the automotive and aerospace industries, materials must withstand extreme conditions, and polymers derived from NBMI are suited for these environments. ijert.org They are used as matrices for high-performance composites, providing a lightweight yet durable alternative to traditional materials. ijert.orgtsijournals.com The use of monomers like n-Butyl Methacrylate in conjunction with other acrylics in coatings provides durability, UV and moisture resistance, and improved solubility, properties that can be further enhanced by the thermal stability offered by NBMI. mitsubishi-chemical.com

Supramolecular Chemistry and Polymer-Based Molecular Arrays

The defined structure of N-Benzylmaleimide and its specific reactivity, such as in cycloaddition reactions, allow for its use in building complex, ordered polymer architectures. chemicalbook.com The ability to control polymer morphology is a critical factor in determining the material's intrinsic properties, including charge transport characteristics. mdpi.com Techniques in supramolecular chemistry aim to guide the self-assembly of polymers into well-defined structures like crystalline grains. mdpi.com The incorporation of monomers like NBMI into polymer chains can influence this self-assembly process, leading to the formation of highly ordered polymer thin films. Such controlled molecular ordering is essential for the development of high-performance flexible electronic devices. mdpi.com

Macromolecular Engineering and Design

Macromolecular engineering involves the precise design and synthesis of polymers to achieve a desired combination of properties for advanced applications. nih.govelsevier.com N-Benzylmaleimide is a valuable tool in this engineering approach. By strategically incorporating NBMI into a polymer backbone, chemists can engineer materials with specific characteristics. For instance, copolymerizing NBMI with MMA is a clear example of macromolecular design. ijert.orgtsijournals.com This process balances the high thermal stability from the NBMI units with the improved processability and flexibility from the MMA units. ijert.orgtsijournals.com This ability to fine-tune the final properties of a polymer by adjusting the composition and architecture of the macromolecule is a cornerstone of modern materials science. ijert.orgmdpi.com

Biomedical Applications and Drug Development

N-Benzylmaleimide, a derivative of maleimide, has garnered significant attention in the biomedical field due to its versatile chemical reactivity. The maleimide group, an integral part of its structure, is known for its ability to readily react with thiol groups found in biomolecules like proteins and peptides. This reactivity forms the basis of its wide-ranging applications, from the synthesis of new therapeutic agents to the development of advanced drug delivery systems and biocompatible materials.

Intermediate in the Synthesis of Biologically Active Compounds

N-Benzylmaleimide serves as a valuable intermediate in the synthesis of more complex, biologically active compounds. Its chemical structure can be modified to create a variety of derivatives with therapeutic potential. For instance, N-substituted maleimides are recognized as a promising class of compounds in drug discovery. nih.govajchem-a.com

The synthesis of new maleimide-drug derivatives is an active area of research. In one study, N-(4-hydroxyphenyl) maleimide was synthesized and subsequently converted to its acyl chloride derivative, which then reacted with various amino drugs to create new monomeric drug compounds. ajchem-a.com This highlights the role of maleimide derivatives as platforms for creating novel therapeutic entities. Furthermore, N-Benzylmaleimide itself can be used in the selective hydrogenation of cyclic imides to produce amines, such as benzylamine (B48309), demonstrating its utility in synthesizing pharmaceutical compounds. Multicomponent reactions are also employed to expedite the synthesis of a vast number of biologically active organic molecules, and maleimide derivatives are often key starting materials in these processes. nih.gov

Table 1: N-Benzylmaleimide as a Synthetic Intermediate

| Starting Material | Reaction Type | Product | Application Area |

|---|---|---|---|

| N-Benzylmaleimide | Hydrogenation | Benzylamine | Pharmaceutical Synthesis |

| Maleic Anhydride (B1165640) & Benzylamine | Cyclization | N-Benzylmaleimide | Intermediate for Polymers & Bioconjugates |

| N-(4-hydroxyphenyl) maleimide | Acylation & Drug Conjugation | Monomeric Drug Derivatives | Antibacterial Agents |

Drug Delivery Systems

The reactivity of the maleimide moiety is particularly advantageous in the design of drug delivery systems. The primary mechanism involves the Michael addition reaction between the maleimide group of N-Benzylmaleimide and thiol groups on proteins or peptides. This reaction forms stable thioether bonds, a process known as bioconjugation, which is a cornerstone of modern drug delivery strategies. springernature.com

Bioconjugation allows for the precise attachment of therapeutic agents to targeting molecules, such as antibodies. This has been successfully applied in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. N-Benzylmaleimide can function as a linker in these ADCs, enhancing the targeted delivery of the drug and potentially reducing systemic toxicity. Furthermore, polymers derived from N-substituted maleimides are being investigated for controlled drug release applications. ajchem-a.com These advanced drug delivery systems aim to improve the therapeutic profile of drugs by ensuring they are released at the desired site of action over an extended period. nih.govumn.edu

Biocompatible Materials for Medical Devices

The polymerization of N-Benzylmaleimide opens up possibilities for its use in creating biocompatible materials for medical devices. Polymers derived from N-Benzylmaleimide can be synthesized as homopolymers or as copolymers with other monomers. These polymers often exhibit excellent thermal stability and mechanical properties, which are desirable characteristics for materials used in medical applications.

Biocompatibility is a critical requirement for any material that comes into contact with the body. umn.edu Polymeric materials are widely used in the manufacturing of medical devices, from surgical instruments to implantable devices and drug delivery systems. umn.edu The development of new biocompatible polymers is essential for advancing medical technology. While extensive research is ongoing to ensure the safety and efficacy of such materials, the potential for N-benzylmaleimide-based polymers in this area is a subject of scientific interest. google.com

Therapeutic Targeting

The inherent reactivity of the maleimide group makes N-Benzylmaleimide and its derivatives interesting candidates for therapeutic targeting, particularly for enzyme inhibition and as potential antimicrobial and anticancer agents.

N-substituted maleimides have been identified as inhibitors of various enzymes, primarily through their ability to form covalent bonds with reactive cysteine residues in the enzyme's active site. nih.govajchem-a.com This irreversible inhibition mechanism can effectively block the enzyme's function.

α-Amylase and α-Glucosidase: The inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes, as it slows the absorption of glucose. nih.govmdpi.com While direct studies on N-benzylmaleimide are not prominent, various heterocyclic compounds, including N-benzyl deoxynojirimycin derivatives and phthalimide-triazole-N-benzyl acetamides, have been designed and shown to be effective α-glucosidase inhibitors. researchgate.netnih.govnih.gov The search for novel α-amylase inhibitors from plant sources and synthetic compounds is an active field of research. nih.govnih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is another target for type 2 diabetes treatment, and its inhibition prevents the degradation of incretin (B1656795) hormones that stimulate insulin (B600854) secretion. nih.govnih.gov Various compounds, including flavonoids, have been shown to inhibit DPP-4. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govmdpi.com Inhibition of PTP1B is expected to enhance insulin and leptin action. nih.gov N-substituted maleimides, such as N-(carboxyalkyl)maleimides, have been evaluated as inhibitors of related enzymes like prostaglandin (B15479496) endoperoxide synthases, showcasing the potential of this class of compounds as enzyme inhibitors. acs.org Several small-molecule PTP1B inhibitors have been developed, some of which are non-competitive allosteric inhibitors. sigmaaldrich.commedchemexpress.com

Table 2: Enzyme Inhibition by Maleimide Derivatives and Related Compounds

| Enzyme Target | Compound Class/Example | Inhibition Mechanism/Effect | Potential Therapeutic Area |

|---|---|---|---|

| Monoglyceride Lipase (MGL) | N-substituted maleimides | Irreversible inhibition, IC50 in low micromolar range nih.govucl.ac.beacs.org | Neurological/Metabolic Disorders |

| Prostaglandin Endoperoxide Synthase (PGHS) | N-(Carboxyalkyl)maleimides | Time-dependent inactivation acs.org | Inflammation |

| α-Glucosidase | N-benzyl deoxynojirimycin derivatives | IC50 values lower than acarbose (B1664774) nih.gov | Type 2 Diabetes |

| α-Glucosidase | Phthalimide-phenoxy-1,2,3-triazole-N-benzyl acetamides | High inhibition effects compared to acarbose nih.gov | Type 2 Diabetes |

| PTP1B | Trodusquemine (non-maleimide) | Reversible, selective, non-competitive inhibition mdpi.com | Type 2 Diabetes, Obesity |

The reactivity of N-substituted maleimides also extends to their potential as antimicrobial and anticancer agents.

Antimicrobial Properties: N-substituted maleimides have been reported to possess antimicrobial properties. ajchem-a.com Their mechanism of action is often attributed to the inhibition of essential microbial enzymes that contain reactive cysteine residues. ajchem-a.com Studies have shown that the lipophilicity of the maleimide derivative, influenced by the N-substituent, can affect its ability to cross biological membranes and exert its antibacterial effect. ajchem-a.com For instance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of S. aureus and B. subtilis. researchgate.net Benzimidazole (B57391) derivatives, which share structural similarities with some bioactive maleimide compounds, have also been synthesized and screened for their antimicrobial activity, with some showing notable antifungal activity against Candida species. nih.govmdpi.com

Anticancer Properties: Several studies have explored the anticancer potential of compounds containing the N-benzyl or maleimide moiety. N-alkyl imidazoles have been reported to exhibit anticancer activity. openmedicinalchemistryjournal.com Similarly, benzimidazole derivatives have been investigated as promising anticancer agents, with some compounds showing significant growth inhibition against a range of human cancer cell lines. nih.gov The use of maleimide derivatives in combination with existing drugs is also being explored to enhance their biological properties through synergistic effects. ajchem-a.com

Telomerase Inhibition

Telomerase is an enzyme that is active in most cancer cells but repressed in normal somatic cells, making it a key target for cancer therapy. nih.gov Research into telomerase inhibitors has explored various classes of molecules. Within the family of N-substituted maleimides, derivatives have been evaluated for their potential to inhibit this enzyme. nih.gov One study identified N-(1-Pyrenyl) maleimide as a potent inhibitor of telomerase in a cell-free system, demonstrating the potential of the maleimide scaffold in this therapeutic area. nih.gov These findings suggest that maleimide derivatives can be developed as anti-cancer agents, although specific research focusing solely on N-Benzylmaleimide's direct activity as a telomerase inhibitor is not extensively detailed in the current literature. nih.govnih.gov

Targeting Membrane Proteins

The maleimide group is a key tool for anchoring molecules to proteins and lipids within cell membranes. N-maleimide-derivatized phospholipids, for instance, are used to facilitate the anchoring of proteins to membranes for research purposes. This strategy is applied in autophagy studies to achieve the covalent binding of proteins like Atg8 to phosphatidylethanolamine (B1630911) (PE) in the nascent autophagosome. Spectroscopic and calorimetric studies on vesicles containing a maleimide derivative of PE (PE-mal) showed that while it increases order (decreases fluidity) in the bilayer, it does not perturb the fatty acyl chains or alter membrane permeability. These results suggest that maleimide-derivatized lipids are a reasonable substitute for their native counterparts in model membranes designed for studying reconstituted proteins.

Anti-Diabetic Agents

N-Benzylmaleimide has been utilized as a precursor in the synthesis of novel hybrid molecules with potential anti-diabetic properties. In one study, new succinimide (B58015)–thiazolidinedione hybrids were designed and synthesized for the management of diabetes mellitus.

In this research, N-benzylmaleimide was used to synthesize compound 10d . This compound was evaluated in vitro against several key targets for diabetes, including α-glucosidase, α-amylase, PTP1B, and DPP4. Among the synthesized derivatives, compound 10d , which contains the N-benzyl succinimide moiety, was identified as the most potent anti-diabetic agent.

Research Findings for Compound 10d (N-Benzylmaleimide Derivative)

| Target Enzyme/Assay | Finding | Note |

|---|---|---|

| α-glucosidase | Potent Inhibitor | Compound 10d was the most potent agent against all four targets among the series of five tested compounds (10a-e). embopress.org |

| α-amylase | Potent Inhibitor | |

| PTP1B | Potent Inhibitor | |

| DPP4 | Potent Inhibitor | |

| In Vivo Fasting Plasma Glucose | Reduced to 93.15 mg/dL (at 10 mg/kg) | Measurements taken at the 4th week in a diabetic rat model. The reference drug, glibenclamide, resulted in a level of 72.44 mg/dL. embopress.org |

| In Vivo Fasting Plasma Glucose | Reduced to 70.60 mg/dL (at 20 mg/kg) |

Burkitt's Lymphoma Targeting

Burkitt's lymphoma is an aggressive B-cell non-Hodgkin lymphoma characterized by the overexpression of the c-MYC oncogene. nih.govnih.gov Current research into targeted therapies for this disease focuses on various small molecule inhibitors and pathways, including those that disrupt c-MYC transcription. nih.gov However, based on a review of available scientific literature, there are no specific studies directly linking N-Benzylmaleimide or its derivatives to the targeted treatment of Burkitt's lymphoma.

Bioconjugation Strategies (Implied by reactivity)

The maleimide functional group is exceptionally useful in the field of bioconjugation. nih.gov Its excellent reactivity and synthetic accessibility have made it a preferred chemical partner for the site-selective modification of biomolecules. nih.gov The primary mechanism involves a thio-Michael addition reaction, where the maleimide group readily and selectively reacts with thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins. semanticscholar.org

This reactivity is the foundation for numerous applications, including the creation of antibody-drug conjugates (ADCs). nist.govnih.gov In this strategy, a potent drug is linked to an antibody that targets cancer cells, and the maleimide moiety often serves as the reactive handle to form a stable covalent bond between the linker and the antibody. nist.gov While the stability of the resulting thiosuccinimide linkage has been a subject of further research and optimization, the fundamental utility of maleimides, including N-substituted variants like N-Benzylmaleimide, in creating these complex bioconjugates is well-established. nih.gov

Organic Synthesis and Fine Chemicals

N-Benzylmaleimide is classified as an important raw material and intermediate in organic synthesis. nih.gov Its utility extends to the production of pharmaceuticals and other fine chemicals. nih.gov

Versatile Building Block in Complex Organic Synthesis

The chemical nature of N-Benzylmaleimide makes it a versatile building block for creating more complex molecular architectures. nih.govnih.gov The maleimide core can participate in a variety of chemical transformations. Key reactions include:

Cycloaddition Reactions : It can undergo base-catalyzed asymmetric cycloaddition reactions with compounds like anthrone (B1665570). nih.gov

Copolymerization : N-Benzylmaleimide can be used in both radical and anionic copolymerization reactions with other maleimides to produce polymers with specific properties. nih.gov

Nucleophilic Addition : The electron-deficient double bond of the maleimide ring readily reacts with nucleophiles. For example, it reacts with secondary amines to form 3-N,N-R2-aminosubstituted succinimides. semanticscholar.org

This reactivity allows for the functionalization and incorporation of the maleimide structure into a wide array of larger molecules and high-performance polymers. nih.govnih.gov

Precursors for Pharmaceutical and Agrochemical Development

N-Benzylmaleimide serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its reactive maleimide ring is particularly amenable to chemical modifications, making it a valuable building block for creating new pharmaceutical and agrochemical agents. The benzyl (B1604629) group attached to the nitrogen atom also plays a crucial role in influencing the biological efficacy and selectivity of the resulting derivatives.

Research in medicinal chemistry has demonstrated that the N-benzyl moiety is a key feature in many bioactive molecules. While direct synthesis of commercial drugs from N-Benzylmaleimide is not extensively documented, the structural motif is prevalent in compounds explored for various therapeutic applications. For instance, the hydrogenation of N-Benzylmaleimide can yield benzylamine, a fundamental component in numerous pharmaceutical compounds. Furthermore, the core structure of N-substituted succinimides, which can be derived from N-Benzylmaleimide, is found in a range of pharmacologically active agents, including those with anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.net